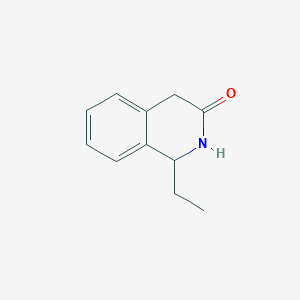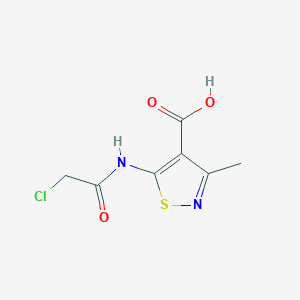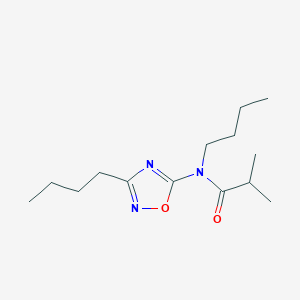
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide is a chemical compound with the molecular formula C14H23N3O2. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with hydrazine derivatives to form the oxadiazole ring, followed by subsequent alkylation to introduce the butyl and methylpropanamide groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-cyclopropanecarboxamide
- N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-benzamide
Uniqueness
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-YL)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methylpropanamide groups with the oxadiazole ring makes it a valuable compound for various applications .
Properties
CAS No. |
62347-83-5 |
|---|---|
Molecular Formula |
C14H25N3O2 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C14H25N3O2/c1-5-7-9-12-15-14(19-16-12)17(10-8-6-2)13(18)11(3)4/h11H,5-10H2,1-4H3 |
InChI Key |
BJZVSLCLSNHIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=N1)N(CCCC)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


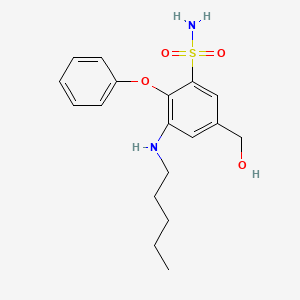
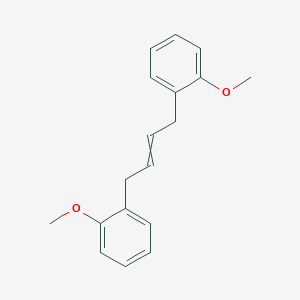
![2,2,2-Trichloro-1-[(5,5,5-trichloropentyl)sulfanyl]ethan-1-ol](/img/structure/B14535976.png)
![Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]-](/img/structure/B14535978.png)
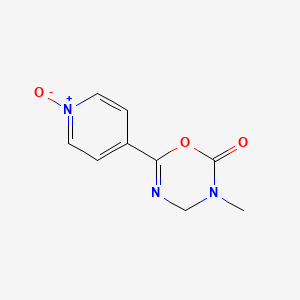
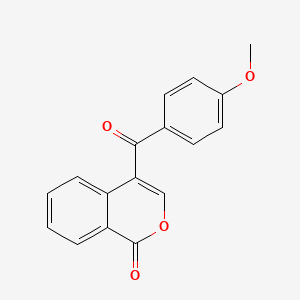
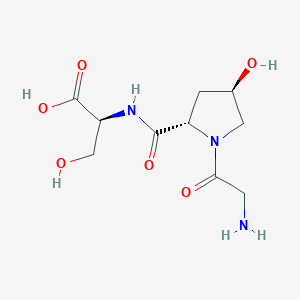
![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one](/img/structure/B14536017.png)
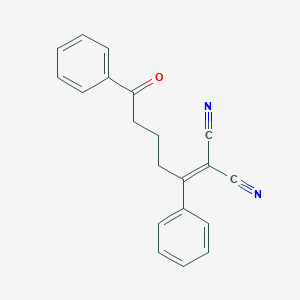

![9H-Pyrimido[4,5-c]azepin-9-one, 5,6,7,8-tetrahydro-2-methyl-](/img/structure/B14536047.png)

